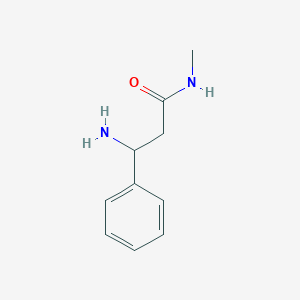

3-amino-N-methyl-3-phenylpropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-N-methyl-3-phenylpropanamide is a compound with the molecular formula C10H14N2O and a molecular weight of 178.23 . It is also known as dexfenfluramine, an anorectic drug that was previously used as a weight loss medication.

Synthesis Analysis

The synthesis of N-methylated amino acids like 3-amino-N-methyl-3-phenylpropanamide has been explored in various studies. One approach involves the use of recombinant Corynebacterium glutamicum as a biocatalyst for the conversion of sugars and methylamine to the N-methylated amino acid .

Molecular Structure Analysis

The molecular structure of 3-amino-N-methyl-3-phenylpropanamide consists of a phenyl group substituted at the third carbon by a propan-1-amine . The InChI code for this compound is 1S/C10H14N2O.ClH/c1-12(10(13)7-8-11)9-5-3-2-4-6-9;/h2-6H,7-8,11H2,1H3;1H .

Scientific Research Applications

Chemical Modification of Primary Amino Groups

The primary amino groups of amino acid derivatives and peptides can be chemically modified using 3-amino-N-methyl-3-phenylpropanamide. This process is crucial in the pharmaceutical industry and the field of chemical biology .

Quinolylation of Amino Acid Derivatives

3-amino-N-methyl-3-phenylpropanamide can be used in the quinolylation of amino acid derivatives. This method is versatile and can be carried out under mild and environmentally friendly conditions .

Peptide Bioactivity and Stability

The quinolylation of existing peptides using 3-amino-N-methyl-3-phenylpropanamide can affect peptide bioactivity and stability. This suggests that this compound can be widely applied, especially in medicinal chemistry and chemical biology .

Neuroscience Research

This compound has significant potential in the field of neuroscience. It acts as a potent dopamine and norepinephrine reuptake inhibitor, which makes it a useful tool in studying the roles of these neurotransmitters in various physiological processes.

Medicinal Chemistry

In the field of medicinal chemistry, 3-amino-N-methyl-3-phenylpropanamide has been found to have significant potential. It can be used to enhance the druggability of peptides, which is essential due to the drawbacks of peptides such as low cell membrane permeability, metabolic instability, poor oral bioavailability, and relatively short circulating half-life.

properties

IUPAC Name |

3-amino-N-methyl-3-phenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-12-10(13)7-9(11)8-5-3-2-4-6-8/h2-6,9H,7,11H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWXOHDDTUTYSHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CC(C1=CC=CC=C1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-N-methyl-3-phenylpropanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[5-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,3,4-thiadiazol-2-yl]propanoic acid](/img/structure/B2568203.png)

![Ethyl 5-(2-(4-methoxyphenyl)acetamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2568210.png)

![ethyl 2-[[2-[1-[2-(naphthalene-2-carbonylamino)ethyl]indol-3-yl]sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2568219.png)

![2-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2568224.png)